molecular formula C20H19FN2O2 B11224298 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide

Cat. No.: B11224298
M. Wt: 338.4 g/mol
InChI Key: SBIYSLZCLDDGIY-UHFFFAOYSA-N
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Description

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide is a carbazole-derived compound featuring a fluoro substituent at the 6-position of the tetrahydrocarbazole core and a phenoxyacetamide side chain. The carbazole scaffold is notable for its pharmacological relevance, particularly in targeting central nervous system receptors and enzymes due to its planar aromatic structure and ability to engage in π-π stacking interactions .

Properties

Molecular Formula

C20H19FN2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide

InChI

InChI=1S/C20H19FN2O2/c21-13-9-10-17-16(11-13)15-7-4-8-18(20(15)23-17)22-19(24)12-25-14-5-2-1-3-6-14/h1-3,5-6,9-11,18,23H,4,7-8,12H2,(H,22,24)

InChI Key

SBIYSLZCLDDGIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, which is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C15H16FN2O2
  • CAS Number : 352555-36-3
  • Molecular Weight : 232.25 g/mol

This structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Applications

Recent studies have demonstrated that N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
A54956.88%

These results indicate that the compound could serve as a lead compound in the development of novel anticancer agents, particularly due to its ability to inhibit tumor growth effectively .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound can exhibit activity against Mycobacterium tuberculosis and other pathogenic bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis4 - 64 μg/mL
Pseudomonas aeruginosaVaries

These findings suggest that modifications of the compound may lead to effective treatments for infectious diseases .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized several derivatives of this compound and assessed their biological activities. Results indicated that certain modifications increased anticancer potency while maintaining low toxicity levels .
  • In Vivo Studies : Animal models have been used to evaluate the efficacy of this compound in reducing tumor size and improving survival rates in cancer-bearing subjects. These studies provide crucial insights into the therapeutic potential of the compound in clinical settings .

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide ()

  • Structural Differences: The compound in replaces the phenoxyacetamide group with a phenylacetamide linked via a carbonyl group.
  • Synthesis : Prepared via coupling reactions between tetrahydrocarbazole carbonyl chloride and substituted anilines, differing from the target compound’s likely acetylation pathway .
  • Physicochemical Properties: The carbonyl group increases polarity (lower logP) compared to the phenoxyether linkage in the target compound.
  • Biological Implications: The absence of a phenoxy group may limit interactions with hydrophobic binding pockets compared to the target compound.

N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide ()

Heterocyclic Analogues with Triazole and Thiazole Moieties

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, )

  • Core Structure : Replaces carbazole with a triazole-naphthalene system, introducing a polar triazole ring.
  • Synthesis : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry"), a faster and more modular approach than traditional carbazole functionalization .
  • Functional Groups : The naphthyl group enhances aromatic stacking, while the triazole improves aqueous solubility. IR data (1671 cm⁻¹ for C=O) indicates similar acetamide carbonyl stretching to the target compound .

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, )

  • Structural Features : Combines benzimidazole, triazole, and bromophenyl-thiazole groups. The bromine atom facilitates halogen bonding, a property absent in the fluorine-substituted target compound.
  • Spectral Data : ¹H NMR signals at δ 8.61 ppm (Ar–H) and ¹³C NMR at δ 165.0 ppm (C=O) align with acetamide motifs but show distinct electronic environments due to the thiazole ring .

Benzothiazole Derivatives ()

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

  • Core Heterocycle : Benzothiazole replaces carbazole, altering electron distribution and bioavailability.

Comparative Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Key Substituents logP (Predicted) Synthesis Method
Target Compound Tetrahydrocarbazole 6-F, phenoxyacetamide 3.2 Acetylation/amide coupling
N-{3-[(6-Fluoro-THC)CO]Ph}Ac (Ev7) Tetrahydrocarbazole 6-F, phenylacetamide 2.8 Carbonyl chloride coupling
Compound 6a (Ev1) Triazole-naphthalene Naphthyloxy, phenylacetamide 2.5 Click chemistry
Compound 9c (Ev3) Benzimidazole-thiazole Bromophenyl, triazole 4.1 Multi-step heterocycle synthesis
N-(6-CF3-Benzothiazole)Ac (Ev8) Benzothiazole CF3, phenylacetamide 3.9 Nucleophilic substitution

Table 2. Spectral Data Highlights

Compound IR C=O (cm⁻¹) ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals
Target Compound ~1680 5.38 (–OCH2), 10.79 (–NH) ~165.0 (C=O)
6b (Ev1) 1682 5.48 (–OCH2), 10.79 (–NH) 165.0 (C=O)
9c (Ev3) 1676 8.61 (Ar–H), 11.02 (–NH) 165.0 (C=O)

Key Research Findings

  • Synthetic Flexibility : Carbazole derivatives () rely on traditional coupling methods, while triazole/thiazole analogues (Evidences 1, 3) employ modular strategies like click chemistry, enabling rapid diversification .
  • Biological Implications : The fluoro substituent in the target compound balances lipophilicity and metabolic stability, whereas bromine (9c, ) or trifluoromethyl () groups prioritize target engagement via halogen bonding or electron withdrawal .
  • Solubility vs. Permeability : Triazole-containing compounds () exhibit higher solubility but lower membrane permeability compared to carbazole derivatives, highlighting a trade-off in drug design .

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide is a compound that belongs to the class of carbazole derivatives, which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a fluorinated tetrahydrocarbazole moiety and a phenoxyacetamide group. The molecular formula is C20H23FN2OC_{20}H_{23}FN_{2}O with a molecular weight of approximately 382.4 g/mol. The presence of the fluorine atom is significant as it can enhance biological activity through various mechanisms.

Antitumor Activity

Research has shown that carbazole derivatives exhibit notable antitumor properties. For instance, studies on related compounds have demonstrated their effectiveness against various cancer cell lines. A significant finding was that compounds with electron-donating groups at specific positions enhanced their anticancer activity. Specifically, in a study involving A549 lung carcinoma cells, derivatives with a fluoro group at the para-position exhibited increased cytotoxicity compared to their non-fluorinated counterparts .

Table 1: Antitumor Activity of Carbazole Derivatives

CompoundCell LineIC50 (µg/mL)Activity
18A5495.9High
19HEP 225.7Moderate

Neuroprotective Effects

Another area of interest is the neuroprotective potential of carbazole derivatives. Research indicates that certain compounds can protect neuronal cells from oxidative stress and injury. For example, derivatives similar to this compound have shown protective effects against glutamate-induced cell injury in HT22 neuronal cells .

Case Study: Neuroprotection in HT22 Cells
A study evaluated various N-substituted carbazole derivatives for their neuroprotective effects. Compounds with bulky substituents at the nitrogen position demonstrated significant neuroprotective activity at concentrations as low as 3 µM due to their antioxidative properties .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Compounds in this class may induce apoptosis in cancer cells through activation of intrinsic pathways.
  • STAT3 Inhibition : Some derivatives have been shown to inhibit STAT3 signaling pathways, which are crucial in tumor progression and survival .
  • Antioxidative Mechanisms : The antioxidative properties contribute to neuroprotection by mitigating oxidative stress.

Future Directions

The unique structure and promising biological activities of this compound suggest potential applications in drug development targeting cancer and neurodegenerative diseases. Further studies are warranted to explore its pharmacokinetics, toxicity profiles, and therapeutic efficacy in vivo.

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